molecular formula C14H13ClFN3O3S B2979504 N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide CAS No. 2094926-91-5

N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide

Cat. No.: B2979504
CAS No.: 2094926-91-5
M. Wt: 357.78
InChI Key: DIFXOCOGTLGGOI-UHFFFAOYSA-N
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Description

N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with chlorine and fluorine atoms, a sulfonamide group, and an acetamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the core pyridine ring The initial step may include the halogenation of pyridine to introduce chlorine and fluorine atoms at specific positions on the ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reagents is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may result in the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological pathways and mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-[5-(2-chloro-4-fluoropyridine-3-sulfonamido)-2-methylphenyl]acetamide is structurally similar to other sulfonamide derivatives and pyridine-based compounds.

  • Uniqueness: Its unique combination of chlorine, fluorine, and acetamide groups sets it apart from other compounds, providing distinct chemical and biological properties.

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Properties

IUPAC Name

N-[5-[(2-chloro-4-fluoropyridin-3-yl)sulfonylamino]-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S/c1-8-3-4-10(7-12(8)18-9(2)20)19-23(21,22)13-11(16)5-6-17-14(13)15/h3-7,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFXOCOGTLGGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2Cl)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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